Spectroscopic Characterization of (2S)-6-Methyl-5-hepten-2-amine: A Technical Guide
Spectroscopic Characterization of (2S)-6-Methyl-5-hepten-2-amine: A Technical Guide
Introduction
(2S)-6-Methyl-5-hepten-2-amine is a chiral primary amine with potential applications in asymmetric synthesis and as a building block in the development of novel pharmaceutical agents. Its structural features, including a stereocenter and a terminal alkene, necessitate a thorough spectroscopic analysis to confirm its identity, purity, and stereochemical integrity. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it outlines detailed, field-proven protocols for data acquisition and validation, with a special emphasis on determining enantiomeric purity—a critical parameter for its use in drug development. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this and similar chiral molecules.
Predicted Spectroscopic Data
Due to the novelty of (2S)-6-Methyl-5-hepten-2-amine, a complete, publicly available dataset is not readily accessible. However, based on the known spectroscopic data of structurally related compounds, such as 6-methyl-5-hepten-2-one and 6-methyl-5-hepten-2-ol, and established principles of spectroscopic interpretation, we can predict the characteristic spectral features of the target amine with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.10 | t | 1H | H-5 | Vinylic proton, deshielded by the double bond. |
| ~3.0 - 3.2 | m | 1H | H-2 | Methine proton adjacent to the electron-withdrawing amine group. |
| ~2.0 - 2.1 | m | 2H | H-4 | Allylic protons, deshielded by the adjacent double bond. |
| ~1.68 | s | 3H | H-7 | Vinylic methyl protons. |
| ~1.60 | s | 3H | H-8 | Vinylic methyl protons. |
| ~1.4 - 1.5 | m | 2H | H-3 | Methylene protons adjacent to the chiral center. |
| ~1.2 - 1.4 | br s | 2H | -NH₂ | Amine protons, chemical shift can vary with concentration and solvent. |
| ~1.15 | d | 3H | H-1 | Methyl protons coupled to the H-2 methine. |
¹³C NMR (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~132.0 | C-6 | Quaternary vinylic carbon. |
| ~124.5 | C-5 | Tertiary vinylic carbon. |
| ~49.0 | C-2 | Carbon attached to the nitrogen of the amine. |
| ~38.0 | C-3 | Methylene carbon adjacent to the chiral center. |
| ~25.7 | C-7 | Vinylic methyl carbon. |
| ~23.0 | C-4 | Allylic methylene carbon. |
| ~22.5 | C-1 | Methyl carbon adjacent to the chiral center. |
| ~17.6 | C-8 | Vinylic methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of (2S)-6-Methyl-5-hepten-2-amine is expected to exhibit characteristic peaks for a primary amine and an alkene.
Predicted IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3380 and ~3300 | Medium, Sharp | N-H stretch | Asymmetric and symmetric stretching of the primary amine.[1] |
| ~3075 | Medium | =C-H stretch | Vinylic C-H bond stretching. |
| ~2960, ~2925, ~2860 | Strong | C-H stretch | Aliphatic C-H bond stretching. |
| ~1670 | Medium | C=C stretch | Alkene double bond stretching. |
| ~1590 | Medium | N-H bend | Scissoring vibration of the primary amine. |
| ~1080 | Medium | C-N stretch | Carbon-nitrogen bond stretching. |
| ~835 | Strong | =C-H bend | Out-of-plane bending of the vinylic C-H bond. |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for an aliphatic amine.
Predicted MS Fragmentation (EI)
| m/z | Relative Intensity | Assignment | Rationale |
| 127 | Low | [M]⁺ | Molecular ion. |
| 112 | Medium | [M-CH₃]⁺ | Loss of a methyl group. |
| 84 | High | [M-C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical. |
| 44 | High (Base Peak) | [CH₃CHNH₂]⁺ | Alpha-cleavage, formation of a resonance-stabilized iminium ion. |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Data Acquisition Workflow
Caption: Workflow for NMR data acquisition and processing.
Detailed ¹H and ¹³C NMR Protocol:
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Sample Preparation: Accurately weigh approximately 10 mg of (2S)-6-Methyl-5-hepten-2-amine and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
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Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of at least 1 second.[2]
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.[2]
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Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra using the TMS signal at 0.00 ppm.
IR Data Acquisition Workflow
Caption: Workflow for ATR-FTIR data acquisition.
Detailed ATR-FTIR Protocol:
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
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Background Collection: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small drop of neat (2S)-6-Methyl-5-hepten-2-amine directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the infrared spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
MS Data Acquisition Workflow
Caption: Workflow for GC-MS data acquisition.
Detailed EI-MS Protocol:
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Sample Preparation: Prepare a dilute solution of (2S)-6-Methyl-5-hepten-2-amine in a volatile solvent such as dichloromethane or methanol.
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Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
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GC Separation: Inject the sample into the GC. A typical GC program would involve an initial temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Use standard electron ionization (EI) at 70 eV.
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Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.
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Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions.
Validation and Chiral Purity Analysis
Validation of the spectroscopic data is crucial to ensure its accuracy and reliability. This involves confirming that the obtained spectra are consistent with the proposed structure and assessing the sample's purity, including its enantiomeric excess (ee).
Determination of Enantiomeric Excess by ¹H NMR
Enantiomers are indistinguishable in an achiral NMR solvent. To determine the enantiomeric excess, a chiral solvating agent (CSA) can be added to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the amine, leading to separate, distinguishable signals in the ¹H NMR spectrum.
Protocol for ee Determination using a Chiral Solvating Agent:
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Sample Preparation: In an NMR tube, dissolve approximately 10 mg of the (2S)-6-Methyl-5-hepten-2-amine sample in ~0.7 mL of CDCl₃.
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Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the amine.
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Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), to the NMR tube.
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Acquire Chiral Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
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Analysis: Look for the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of (2S)-6-Methyl-5-hepten-2-amine. By combining predicted data with detailed, validated experimental protocols, researchers and drug development professionals can confidently acquire and interpret the NMR, IR, and MS spectra of this chiral amine. The inclusion of a specific protocol for determining enantiomeric purity using ¹H NMR underscores the importance of stereochemical control in modern chemical and pharmaceutical research. The methodologies outlined herein are robust and can be adapted for the analysis of other novel chiral molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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Parker, D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
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Singh, V., & Kumar, V. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26085-26093. [Link]
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SpectraBase. (n.d.). 6-Methyl-5-hepten-2-one. [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
